Modecainide

Description

encainide metabolite with longer half-life; identified in plasma of patient receiving encainide orally; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

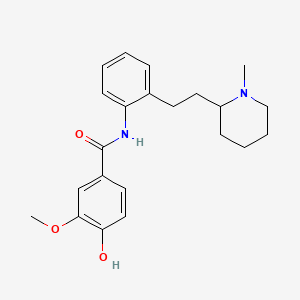

4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYXPDAENJSHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868609 | |

| Record name | 4-Hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-71-7 | |

| Record name | Modecainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modecainide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MODECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU27887FWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flecainide's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent used in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to alterations in the cardiac action potential and the suppression of abnormal electrical activity. This technical guide provides a comprehensive overview of the molecular and biophysical interactions of flecainide with key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Flecainide's antiarrhythmic effects are primarily attributed to its potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5.[1][2] This means its inhibitory action is more pronounced at faster heart rates, a desirable property for an antiarrhythmic drug. In addition to its effects on sodium channels, flecainide also interacts with several potassium channels and the cardiac ryanodine (B192298) receptor (RyR2), contributing to its overall electrophysiological profile and therapeutic applications, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[3][4][5][6]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Flecainide exerts its primary antiarrhythmic effect by blocking the fast inward sodium current (INa) mediated by the Nav1.5 channel. This blockade is characterized by its state-dependent nature, with flecainide exhibiting different affinities for the resting, open, and inactivated states of the channel.[7][8][9][10]

-

Preferential Binding to Open and Inactivated States: Flecainide has a significantly higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[7][8][9][10] This preferential binding is the basis for its use-dependent and rate-dependent properties. During periods of rapid cardiac pacing (tachycardia), sodium channels spend more time in the open and inactivated states, leading to an accumulation of flecainide-blocked channels and a more pronounced reduction in sodium current.

-

Slow Unbinding Kinetics: A key characteristic of Class IC agents like flecainide is their slow kinetics of unbinding from the sodium channel.[11] This slow dissociation means that the drug's effect can persist over several cardiac cycles, contributing to its potent antiarrhythmic activity.[2]

The state-dependent blockade of Nav1.5 by flecainide is a critical aspect of its mechanism of action. The following diagram illustrates this principle:

Quantitative Data: Flecainide's Potency on Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of flecainide for various cardiac ion channels, providing a quantitative measure of its potency. These values can vary depending on the experimental conditions, such as temperature, cell type, and stimulation frequency.

| Ion Channel | Current | Parameter | IC50 Value (µM) | Experimental Conditions / Notes | Source(s) |

| Nav1.5 | INa | Use-Dependent Block | 7.4 | Measured with repetitive stimulation, reflecting potency during tachycardia. | [8][12] |

| Resting-State Block | 345 - 365 | Measured at hyperpolarized potentials with minimal stimulation. | [7][8][9] | ||

| Open-Channel Block | 0.61 | Measured in an inactivation-deficient mutant channel at +30 mV. | [7][9] | ||

| Peak Current Block | 5.5 | Measured on peak INa in HEK293 cells. | [13] | ||

| hERG (KCNH2) | IKr | Tail Current Block | 1.49 | Measured on wild-type hERG tail currents at 37°C. | [14] |

| Kv1.5 | IKur | Current Block | 38.14 | Represents a lesser extent of potassium channel blockade. | [12] |

| RyR2 | Ca2+ Release | Channel Inhibition | 12.8 - 16 | Measured in permeabilized ventricular myocytes or via open probability. | [15] |

Effects on Other Cardiac Ion Channels

While the primary target of flecainide is the Nav1.5 sodium channel, it also modulates other ion channels, which contributes to its complex electrophysiological profile.

Potassium Channels

-

hERG (IKr): Flecainide is an effective inhibitor of the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[14] This blockade can prolong the action potential duration, an effect that can be either therapeutic or proarrhythmic depending on the clinical context.

-

Kv1.5 (IKur): Flecainide also blocks the ultra-rapid delayed rectifier potassium current (IKur), which is carried by Kv1.5 channels and is predominantly expressed in the atria.[12] This atrial-selective action may contribute to its efficacy in treating atrial arrhythmias.

Ryanodine Receptor (RyR2)

Flecainide has been shown to inhibit the cardiac ryanodine receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum.[3][4][5][16][17] This action is particularly relevant in the treatment of CPVT, a genetic arrhythmia syndrome caused by mutations in the RyR2 gene.[3][4][5][6] Flecainide's inhibition of RyR2 is thought to be an open-state block, reducing the spontaneous calcium release that triggers arrhythmias in CPVT patients.[3]

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The quantitative data on flecainide's interaction with cardiac ion channels are primarily obtained through the whole-cell patch-clamp technique.[18][19][20][21][22] This method allows for the recording of ionic currents flowing through the membrane of a single cardiac myocyte while controlling the membrane potential.

General Protocol

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rodent ventricle or atrium) or cultured from cell lines stably expressing the ion channel of interest (e.g., HEK293 cells).

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with an internal solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential, and voltage protocols are applied to elicit and measure specific ionic currents. The effects of flecainide are assessed by perfusing the cell with a solution containing the drug at various concentrations.

Solutions

-

External (Bath) Solution (Typical Composition in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (Typical Composition in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to assess the effect of a compound like flecainide on a cardiac ion channel.

Conclusion

Flecainide's mechanism of action on cardiac ion channels is a complex interplay of interactions with multiple channel types. Its primary therapeutic effect stems from the potent, state- and use-dependent blockade of the Nav1.5 sodium channel. However, its effects on potassium channels and the ryanodine receptor also play a significant role in its clinical profile. A thorough understanding of these interactions at the molecular and biophysical levels is essential for the rational use of flecainide in the treatment of cardiac arrhythmias and for the development of novel antiarrhythmic agents with improved efficacy and safety profiles.

References

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 7. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State-dependent block of wild-type and inactivation-deficient Na+ channels by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 13. researchgate.net [researchgate.net]

- 14. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. rupress.org [rupress.org]

- 17. mdpi.com [mdpi.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 20. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Whole-cell patch-clamp recordings [bio-protocol.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Modecainide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modecainide, also known as 3-methoxy-O-demethyl encainide (B1671269) (MODE), is a principal and pharmacologically active metabolite of the Class IC antiarrhythmic agent, Encainide.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and delineates both its biological formation via metabolic pathways and a plausible route for its chemical synthesis. Detailed experimental protocols for key methodologies are provided, along with structured data presentation and visualizations to facilitate understanding and application in a research and drug development context.

Chemical Structure and Properties

This compound is a benzamide (B126) derivative with a complex structure that contributes to its pharmacological activity.

IUPAC Name: 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide[3]

CAS Number: 81329-71-7[3]

Molecular Formula: C₂₂H₂₈N₂O₃[4]

Molecular Weight: 368.47 g/mol [4]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Solubility | Methanol (B129727): ≥ 250 mg/mL, DMSO: 100 mg/mL | [4] |

| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months | [4] |

Biological Formation: Metabolic Pathways of Encainide

This compound is endogenously synthesized through the hepatic metabolism of Encainide. This process is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform. The metabolic conversion involves O-demethylation of Encainide. The rate of this metabolism is subject to genetic polymorphism, leading to different patient phenotypes: extensive metabolizers (EM) and poor metabolizers (PM). In extensive metabolizers, Encainide undergoes significant first-pass metabolism, leading to higher plasma concentrations of its active metabolites, including this compound, compared to the parent drug.[2]

Proposed Chemical Synthesis Pathway

A plausible synthetic route for this compound can be devised through a retrosynthetic analysis, which involves the disconnection of the target molecule into simpler, commercially available starting materials. The key disconnection is the amide bond, a common and reliable transformation in organic synthesis.

Retrosynthetic Analysis

The retrosynthesis of this compound begins by disconnecting the amide bond, leading to two key precursors: 4-hydroxy-3-methoxybenzoic acid and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline.

Forward Synthesis

The forward synthesis involves the coupling of the two precursor molecules. This can be achieved through a standard amide coupling reaction.

Step 1: Synthesis of 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline

This precursor can be synthesized from commercially available starting materials through a multi-step process, which is a common strategy for preparing substituted anilines.

Step 2: Amide Coupling

The final step is the formation of the amide bond between 4-hydroxy-3-methoxybenzoic acid and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline. This can be accomplished using a variety of coupling reagents.

Experimental Protocols

Protocol for In Vitro Metabolism of Encainide to this compound

This protocol describes a method to study the metabolism of Encainide to this compound using human liver microsomes.

Materials:

-

Encainide hydrochloride

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of Encainide hydrochloride in water.

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and the Encainide stock solution (final substrate concentration 10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for HPLC analysis.

Protocol for Isolation and Quantification of this compound from Plasma

This protocol outlines a procedure for extracting this compound from a plasma sample and quantifying it using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plasma sample containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound) or Mass Spectrometry (for higher sensitivity and specificity).

-

Quantification: Create a calibration curve using known concentrations of this compound standard. Determine the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Quantitative Data

The following table summarizes key quantitative data related to this compound.

Table 2: Quantitative Pharmacological and Analytical Data for this compound

| Parameter | Value | Reference |

| Minimally Effective Plasma Concentration | ~100 ng/mL | [2] |

| HPLC Limit of Quantification (Proposed Method) | 1-10 ng/mL (achievable with MS detection) | General HPLC-MS performance |

| In Vitro Metabolism Reaction Time | 60 minutes | Standard protocol |

| Plasma Sample Volume for Analysis | 100 µL | Standard protocol |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. By understanding both its biological formation as a metabolite of Encainide and a plausible route for its chemical synthesis, researchers and drug development professionals are better equipped to study its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and workflows offer a practical foundation for laboratory investigation of this important active metabolite.

References

The In Vivo Conversion of Encainide to Modecainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of the antiarrhythmic drug encainide (B1671269) to its active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE), with a focus on the latter. The document details the underlying enzymatic pathways, pharmacokinetic profiles across different patient populations, and methodologies for experimental analysis.

Introduction

Encainide is a Class IC antiarrhythmic agent that undergoes extensive and polymorphic metabolism in the liver. Its therapeutic and toxic effects are significantly influenced by the formation of its pharmacologically active metabolites. Understanding the conversion of encainide to its primary active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE), is critical for its safe and effective clinical use. This guide delves into the core aspects of this metabolic process.

The Metabolic Pathway of Encainide

The primary metabolic pathway for encainide involves O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. This process is genetically polymorphic, leading to two principal phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).

In extensive metabolizers, who constitute over 90% of the population, encainide is rapidly converted to O-desmethyl encainide (ODE).[1] ODE is then further metabolized to 3-methoxy-O-desmethyl encainide (MODE).[1] Both ODE and MODE are potent antiarrhythmic agents and are the major contributors to the clinical effects of encainide in this population. A minor metabolic route for encainide is N-demethylation.

Poor metabolizers, on the other hand, have a genetic deficiency in CYP2D6 activity.[2] Consequently, they exhibit a significantly reduced ability to O-demethylate encainide, leading to much higher plasma concentrations of the parent drug and very low to undetectable levels of ODE and MODE.[1]

Pharmacokinetic Profiles: Extensive vs. Poor Metabolizers

The genetic polymorphism in CYP2D6 activity results in starkly different pharmacokinetic profiles of encainide and its metabolites between extensive and poor metabolizers.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for encainide, ODE, and MODE in both extensive and poor metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Encainide

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Oral Bioavailability | ~30%[1] | ~88%[1] |

| Systemic Clearance | 1.8 L/min[1] | 0.2 L/min[1] |

| Elimination Half-life | ~2.5 hours[1] | 8-11 hours[1] |

Table 2: Plasma Concentrations of Encainide and its Metabolites

| Compound | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Encainide | Low | 10- to 20-fold higher than EMs[1] |

| O-desmethyl encainide (ODE) | Higher than encainide[1] | Considerably less than EMs[1] |

| 3-methoxy-O-desmethyl encainide (MODE) | Higher than encainide[1] | Not formed[1] |

Table 3: Minimally Effective Plasma Concentrations

| Compound | Concentration |

| Encainide | ~300 ng/mL[1] |

| O-desmethyl encainide (ODE) | ~35 ng/mL[1] |

| 3-methoxy-O-desmethyl encainide (MODE) | ~100 ng/mL[1] |

Experimental Protocols

Quantification of Encainide and Metabolites in Plasma

A validated high-performance liquid chromatography (HPLC) method with UV detection is commonly used for the simultaneous quantification of encainide, ODE, and MODE in plasma.

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

-

Create a standard curve using known concentrations of encainide, ODE, and MODE.

-

Quantify the analytes in the plasma samples by comparing their peak areas to the standard curve.

-

In Vitro Metabolism using Human Liver Microsomes

This assay demonstrates the CYP2D6-mediated metabolism of encainide to its metabolites.

Methodology:

-

Incubation Mixture:

-

Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pre-warm the mixture to 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding encainide to the pre-warmed incubation mixture.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant for the disappearance of encainide and the formation of ODE and MODE using the HPLC method described above.

-

-

Control Experiments:

-

Include a control incubation without the NADPH-regenerating system to demonstrate that the metabolism is NADPH-dependent (and thus likely CYP-mediated).

-

Include a control incubation with a known CYP2D6 inhibitor (e.g., quinidine) to confirm the involvement of this specific enzyme.

-

Phenotyping of Extensive and Poor Metabolizers

The debrisoquine (B72478) hydroxylation test is a classic method to determine an individual's CYP2D6 phenotype.

References

- 1. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition kinetics of encainide and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Modecainide

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Encainide (B1671269)

Disclaimer: The following information is for scientific and research purposes only. Encainide (formerly marketed as Enkaid®) was withdrawn from the U.S. market in 1991 due to proarrhythmic effects observed in clinical trials. It is not available for clinical use. This guide provides a historical and scientific overview of its pharmacological properties.

Introduction

Encainide is a Class IC antiarrhythmic agent, a benzanilide (B160483) derivative, that was used for the management of ventricular and supraventricular arrhythmias.[1][2] Its clinical use was curtailed due to findings from the Cardiac Arrhythmia Suppression Trial (CAST), which indicated an increased risk of mortality in post-myocardial infarction patients with asymptomatic ventricular arrhythmias.[3] Encainide's complex pharmacokinetic and pharmacodynamic profile is characterized by a genetically determined metabolic polymorphism and the formation of active metabolites that significantly contribute to its overall effect.[4][5]

Pharmacodynamics

Mechanism of Action

Encainide and its active metabolites exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the cardiac cell membrane.[6][7] This action is characteristic of Class IC antiarrhythmic drugs. The key effects are:

-

Inhibition of Fast Sodium Channels: By binding to the fast sodium channels, encainide slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This reduces the maximum rate of depolarization (Vmax), thereby slowing impulse conduction through the atria, atrioventricular (AV) node, His-Purkinje system, and ventricles.[1][6]

-

Effect on Refractory Periods: Encainide causes a slight but significant prolongation of the effective refractory periods in various cardiac tissues.[7]

-

Minimal Effect on Action Potential Duration: It has little to no effect on the overall duration of the action potential.[1]

The most pronounced electrophysiological effect of encainide is on the His-Purkinje system.[7]

Electrophysiological Effects

The electrophysiological effects of encainide are evident on the electrocardiogram (ECG) and through intracardiac studies. These effects are dose-dependent and vary based on the patient's metabolic phenotype due to the contribution of active metabolites.[1][8]

Table 1: Electrophysiological Effects of Encainide

| Parameter | Effect | Reference |

| ECG Intervals | ||

| PR Interval | Increased | [1] |

| QRS Duration | Increased | [1][9] |

| QT Interval | Increased (primarily due to QRS widening) | [1] |

| Intracardiac Conduction | ||

| Atrial Conduction (A-H interval) | Prolonged | [1][8] |

| His-Purkinje Conduction (H-V interval) | Prolonged | [1][8] |

| Refractory Periods | ||

| Atrial Effective Refractory Period | Increased | [1][8] |

| Ventricular Effective Refractory Period | Increased | [1][8] |

| AV Nodal Conduction | Depressed | [8] |

Pharmacokinetics

The pharmacokinetics of encainide are complex, largely due to its metabolism, which is subject to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This leads to two distinct populations: extensive metabolizers (EM) and poor metabolizers (PM).[4]

Absorption

Encainide is well-absorbed after oral administration.[6]

Metabolism

Encainide undergoes extensive first-pass metabolism in the liver, primarily through O-demethylation and subsequent 3-methoxy-O-demethylation, processes governed by the CYP2D6 enzyme.[4][6][10]

-

Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals rapidly metabolize encainide into two major active metabolites: O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3-MODE).[4] In EMs, the plasma concentrations of these metabolites are higher than that of the parent drug.[4]

-

Poor Metabolizers (PM): Representing less than 10% of the population, these individuals have deficient CYP2D6 activity.[4] Consequently, they metabolize encainide poorly, leading to significantly higher plasma concentrations of the parent drug and very low to undetectable levels of ODE and 3-MODE.[4]

Another metabolite, N-desmethyl-encainide (NDE), is also formed, and its production appears to be similar in both EM and PM groups.[4]

Distribution

Encainide has a plasma protein binding of 70-78%.[4]

Excretion

A radiolabeled dose of encainide is excreted in approximately equal amounts in the urine and feces.[3]

Table 2: Pharmacokinetic Parameters of Encainide and its Active Metabolites

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |

| Encainide | |||

| Oral Bioavailability | ~30% | ~88% | [4] |

| Elimination Half-life | ~2.5 hours | 8-11 hours | [4] |

| Systemic Clearance | ~1.8 L/min | ~0.2 L/min | [4] |

| O-desmethyl encainide (ODE) | |||

| Clearance | ~914 ml/min | ~366 ml/min | [11] |

| 3-methoxy-O-desmethyl encainide (3-MODE) | |||

| Clearance | ~289 ml/min | ~189 ml/min | [11] |

| Minimally Effective Plasma Concentration | |||

| Encainide | ~300 ng/mL | [4] | |

| ODE | ~35 ng/mL | [4] | |

| 3-MODE | ~100 ng/mL | [4] |

Experimental Protocols

Quantification of Encainide and Metabolites in Plasma and Urine

A common method for the simultaneous quantification of encainide, ODE, and 3-MODE in biological fluids is High-Performance Liquid Chromatography (HPLC).[12]

-

Sample Preparation:

-

Plasma or urine samples are buffered to a pH of 8.5.

-

The compounds are extracted using N-butyl chloride containing 5% (v/v) isopropyl alcohol.

-

-

Chromatographic Separation:

-

The extracted analytes are separated on a silica (B1680970) column.

-

The mobile phase consists of ethanol:water:methanesulfonic acid in a ratio of 500:60:0.2 (v/v/v).

-

-

Detection and Quantification:

Intracardiac Electrophysiologic Studies

These studies are performed to assess the effects of a drug on the heart's conduction system.

-

Procedure:

-

Catheter electrodes are inserted percutaneously and positioned in various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex).

-

Baseline electrophysiologic measurements are recorded, including sinus node recovery time, and conduction intervals (A-H, H-V).

-

Programmed electrical stimulation is used to determine atrial and ventricular effective refractory periods.

-

Encainide is administered (intravenously or orally), and the electrophysiologic measurements are repeated.[13][14]

-

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of Encainide on cardiac sodium channels.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for HPLC-based pharmacokinetic analysis of Encainide.

Logical Relationship: Metabolic Pathway

Caption: Metabolic pathway of Encainide via CYP2D6.

Conclusion

Encainide is a potent Class IC antiarrhythmic agent with a complex pharmacokinetic profile dominated by the genetic polymorphism of the CYP2D6 enzyme. Its antiarrhythmic effects are mediated not only by the parent drug but also by its active metabolites, ODE and 3-MODE, particularly in extensive metabolizers. The significant differences in drug and metabolite concentrations between extensive and poor metabolizers underscore the challenges in its therapeutic use. Although no longer clinically available, the study of encainide has provided valuable insights into pharmacogenetics, drug metabolism, and the mechanisms of cardiac arrhythmias.

References

- 1. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Encainide Hydrochloride used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of genetic polymorphism on the metabolism and disposition of encainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]

- 7. Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Electrophysiology of oral encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of frequent ventricular arrhythmia with encainide: assessment using serial ambulatory electrocardiograms, intracardiac electrophysiologic studies, treadmill exercise tests, and radionuclide cineangiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Flecainide on Cardiac Action Potential Duration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, which subsequently alters the characteristics of the cardiac action potential.[1][2] This guide provides a detailed examination of the electrophysiological effects of flecainide, with a specific focus on its impact on the duration of the cardiac action potential. It synthesizes quantitative data from multiple studies, outlines common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Electrophysiological Effects of Flecainide

Flecainide's principal effect on the cardiac action potential is mediated through its potent, rate-dependent blockade of the fast inward sodium current (INa).[2][3] This action slows the maximum upstroke velocity (Vmax) of phase 0 of the action potential, leading to a reduction in conduction velocity.[2][4] The drug exhibits a high affinity for open-state Na+ channels and demonstrates slow unbinding kinetics during diastole, which contributes to a prolongation of the refractory period.[1]

Beyond its effects on sodium channels, flecainide also influences potassium currents. It has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[1] Conversely, in Purkinje fibers, flecainide can cause a shortening of the APD due to the predominant effect of Na+ channel blockade.[1]

Quantitative Data on Flecainide's Effects

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in the literature.

Table 1: Effects of Flecainide on Action Potential Parameters in Guinea Pig Papillary Muscle

| Concentration (μmol/L) | Change in Action Potential Duration at 30% Repolarization (APD30) | Change in Action Potential Duration at 90% Repolarization (APD90) | Change in Maximal Upstroke Velocity (Vmax) at 1 Hz |

| Up to 10 | Increase | Increase | ~40% decrease at 10 μmol/L |

| 30 | Shortening | - | Decrease in amplitude |

Data sourced from a study on guinea pig papillary muscle.[2]

Table 2: Effects of Flecainide in a Canine Model of Atrial Fibrillation

| Flecainide Administration | Atrial Effective Refractory Period (ERP) | Conduction Velocity |

| Two dose levels | Tachycardia-dependent increase | Tachycardia-dependent reduction |

Data from an experimental model of sustained atrial fibrillation in dogs.[5]

Experimental Protocols

The investigation of flecainide's effects on cardiac action potential duration involves a variety of sophisticated experimental techniques.

Monophasic Action Potential (MAP) Recording

This technique is used to measure action potential duration in beating hearts.[6]

-

Objective: To record action potentials from the epicardial or endocardial surface of the heart.

-

Methodology:

-

Isolated hearts (e.g., from pigs or rabbits) are perfused with a physiological solution.[6]

-

A multi-electrode grid is placed on the ventricular surface to record local electrograms.[6]

-

A reference electrode (e.g., a KCl electrode) is placed at a remote location, such as the aortic root or left atrium.[6]

-

Monophasic action potentials are recorded, and the duration is measured at different percentages of repolarization (e.g., APD50 and APD90).[7]

-

Patch-Clamp Electrophysiology

This is a high-resolution technique for studying the effects of drugs on individual ion channels in isolated cardiomyocytes.[8]

-

Objective: To measure the effect of flecainide on specific ion currents, such as INa and IKr.

-

Methodology:

-

Cardiomyocytes are isolated from cardiac tissue (e.g., human-induced pluripotent stem cell-derived cardiomyocytes).[8]

-

A glass micropipette with a very small opening is sealed onto the surface of the cell membrane.

-

The membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage-clamp protocols are applied to elicit specific ion currents.

-

Flecainide is applied at various concentrations, and the changes in current amplitude and kinetics are measured.[8]

-

In Vivo Electrophysiological Studies

These studies are conducted in anesthetized animals to assess the effects of flecainide in a more physiologically relevant context.[4]

-

Objective: To determine the use-dependent effects of flecainide on ventricular conduction in vivo.

-

Methodology:

-

An animal model (e.g., anesthetized dogs) is prepared with atrioventricular block.[4]

-

Epicardial activation mapping is used to measure conduction times across the ventricle at various pacing cycle lengths.[4]

-

Flecainide is infused to achieve stable plasma concentrations.

-

The time course and pattern of conduction slowing are analyzed to determine the kinetics of sodium channel block.[4]

-

Visualizations

Signaling Pathway of Flecainide Action

Caption: Mechanism of Flecainide's effect on cardiac action potential.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of Flecainide's effects.

Conclusion

Flecainide exerts complex, concentration- and tissue-dependent effects on the cardiac action potential duration. Its primary mechanism of slowing conduction by blocking sodium channels is well-established.[1][2] However, its influence on potassium channels adds another layer of complexity to its electrophysiological profile, contributing to both its therapeutic efficacy and potential proarrhythmic risk.[1] A thorough understanding of these multifaceted actions, supported by robust experimental data, is crucial for the continued development and safe application of this and similar antiarrhythmic agents.

References

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of flecainide induced negative inotropy: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative analysis of use-dependent ventricular conduction slowing by procainamide in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monophasic action potentials and activation recovery intervals as measures of ventricular action potential duration: experimental evidence to resolve some controversies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relationship between action potential duration and force of contraction in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexmedetomidine exhibits antiarrhythmic effects on human-induced pluripotent stem cell-derived cardiomyocytes through a Na/Ca channel-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiology of Class Ic Antiarrhythmic Agents: A Technical Guide

A comprehensive overview of the cellular electrophysiological effects of Class Ic antiarrhythmic drugs, with a focus on indecainide (B1671866) as a representative agent, due to the absence of specific public data for "Modecainide."

This technical guide provides an in-depth analysis of the in vitro electrophysiological properties of Class Ic antiarrhythmic agents. Due to the lack of available scientific literature on a compound named "this compound," this document focuses on the well-characterized Class Ic agent, indecainide. Data on flecainide (B1672765), another prominent drug in this class, is also included for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Class Ic antiarrhythmic drugs are potent sodium channel blockers characterized by their slow dissociation kinetics.[1][2][3] This mechanism of action leads to a pronounced, frequency-dependent depression of the maximal rate of rise of the action potential upstroke (Vmax), resulting in slowed conduction velocity in cardiac tissue.[1][4] These agents are primarily used in the management of various cardiac arrhythmias.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of indecainide and flecainide on key electrophysiological parameters as determined in various in vitro studies.

Table 1: Effects of Indecainide on Cardiac Action Potential Parameters in Canine Myocardial Preparations

| Parameter | Tissue | Concentration | Effect | Reference |

| Vmax (Maximum Upstroke Velocity) | Purkinje Fibers | 1 µM | ↓ | [4] |

| 3 µM | ↓ | [4] | ||

| Papillary Muscle | 1 µM | ↓ | [4] | |

| 3 µM | ↓ | [4] | ||

| Action Potential Duration (APD) | Purkinje Fibers | 1 µM, 3 µM | ↓ | [4] |

| Papillary Muscle | 1 µM, 3 µM | No significant change | [4] | |

| Effective Refractory Period (ERP) | Purkinje Fibers | 1 µM, 3 µM | ↓ | [4] |

| Conduction Velocity | Purkinje Fibers | 1 µM, 3 µM | ↓ | [4] |

Note: ↓ indicates a decrease.

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters in Myocardial Preparations

| Parameter | Tissue | Concentration | Effect | Reference |

| Vmax (Maximum Upstroke Velocity) | Canine Ventricular Muscle | 1 µg/ml | ↓ by 52.5% | [6] |

| 10 µg/ml | ↓ by 79.8% | [6] | ||

| Canine Purkinje Fibers | 1 µg/ml | ↓ by 18.6% | [6] | |

| 10 µg/ml | ↓ by 70.8% | [6] | ||

| Action Potential Duration (APD) | Canine Ventricular Muscle | 0.1-10.0 µg/ml | Lengthened | [6] |

| Canine Purkinje Fibers | 0.1-10.0 µg/ml | Shortened | [6] | |

| Effective Refractory Period (ERP) | Canine Ventricular Muscle | 0.1-10.0 µg/ml | ↑ | [6] |

Note: ↓ indicates a decrease, ↑ indicates an increase.

Experimental Protocols

The data presented above were primarily generated using standard microelectrode techniques in isolated cardiac tissue preparations.

1. Preparation of Isolated Cardiac Tissues:

-

Tissue Source: Hearts are excised from adult mongrel dogs or rabbits of either sex.[4][6]

-

Dissection: Papillary muscles and Purkinje fibers (false tendons) are dissected from the ventricles.[4][6]

-

Superfusion: The isolated tissues are placed in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 37°C).[4] The composition of the Tyrode's solution is critical and generally consists of (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.

2. Electrophysiological Recordings:

-

Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.[4][6]

-

Stimulation: The tissues are stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.[4]

-

Data Acquisition: The recorded action potentials are amplified, digitized, and analyzed to determine various parameters, including resting membrane potential, action potential amplitude, overshoot, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum rate of rise of the action potential upstroke (Vmax).[6][7]

3. Assessment of Use-Dependency:

-

To evaluate the frequency-dependent effects of the drug, tissues are stimulated at varying cycle lengths.[4][6] The effect of the drug on Vmax is measured at each frequency to determine the onset and recovery from use-dependent block.[4]

Visualizations

Mechanism of Action of Class Ic Antiarrhythmics

Caption: Mechanism of action of Class Ic antiarrhythmic agents.

Experimental Workflow for In Vitro Electrophysiology Studies

Caption: Workflow for in vitro electrophysiology experiments.

References

- 1. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. partone.litfl.com [partone.litfl.com]

- 4. Electrophysiological studies of indecainide hydrochloride, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Flecainide Binding Affinity for Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its therapeutic and proarrhythmic effects are primarily mediated through its interaction with voltage-gated sodium channels, specifically the Nav1.5 isoform, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive overview of the binding affinity of flecainide for sodium channels, detailing the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

Quantitative Analysis of Flecainide Binding Affinity

The interaction of flecainide with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). This state-dependent binding is a key determinant of its use-dependent channel blocking effects, where the degree of block increases with heart rate.

| Parameter | Value | Channel State | Experimental Model | Reference |

| IC50 | 345 µM | Resting/Brief Depolarization | Non-inactivating mutants of Nav1.5 expressed in Xenopus oocytes | [4][5] |

| IC50 | 7.4 µM | Use-Dependent (Repetitive Stimulation) | Non-inactivating mutants of Nav1.5 expressed in Xenopus oocytes | [4][5] |

| KD | 11 µM | Open | Non-inactivating mutant of Nav1.5 | [4][5] |

| KR | ~480 µM | Closed (Resting) | Wild-type and mutant hNav1.4 channels in tsA201 cells | [6] |

| KI | ~18 µM | Inactivated | Wild-type and mutant hNav1.4 channels in tsA201 cells | [6] |

| EC50 (Vmax depression) | 14.6 µM | Not specified | Canine cardiac Purkinje fibers (normal [Na+]e) | [7] |

| EC50 (Vmax depression) | 10.8 µM | Not specified | Canine cardiac Purkinje fibers (low [Na+]e) | [7] |

| EC50 (Vmax depression) | 19.0 µM | Not specified | Canine cardiac Purkinje fibers (high [Na+]e) | [7] |

| IC50 ([3H]batrachotoxin-A-benzoate displacement) | Not specified | Not specified | Canine cardiac Purkinje fibers (modulated by [Na+]e) | [7] |

Experimental Protocols

The characterization of flecainide's binding affinity for sodium channels relies on sophisticated electrophysiological and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of flecainide on sodium channel function in real-time.

Objective: To measure the tonic and use-dependent block of sodium currents (INa) by flecainide.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the gene encoding the desired sodium channel isoform (e.g., SCN5A for Nav1.5).[3]

-

Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for the control of the membrane potential and the recording of ionic currents flowing across the cell membrane.

-

Voltage Protocols:

-

Tonic Block: To determine the affinity for the resting/closed state, the membrane potential is held at a very negative potential (e.g., -180 mV) to ensure all channels are in the resting state.[6] A test pulse is then applied to elicit INa in the presence of varying concentrations of flecainide.

-

Use-Dependent Block: To assess the binding to open and inactivated states, a train of depolarizing pulses at a specific frequency (e.g., 0.1 Hz) is applied.[6] The progressive reduction in INa amplitude with successive pulses indicates use-dependent block.

-

Inactivated State Affinity: To specifically measure binding to the inactivated state, the membrane is held at a depolarized potential (e.g., -90 mV) to induce inactivation, followed by a test pulse.[6]

-

-

Data Analysis: The peak INa amplitude is measured in the absence and presence of different concentrations of flecainide. The concentration-response curves are then fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assays

These assays provide a direct measure of the binding of a drug to its receptor.

Objective: To determine the affinity of flecainide for the sodium channel by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the sodium channel of interest.

-

Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel, such as [3H]batrachotoxin-A-benzoate, is used.[7]

-

Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled flecainide.

-

Detection: The amount of bound radioligand is measured using scintillation counting.

-

Data Analysis: The concentration of flecainide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

Mechanism of State-Dependent Binding

Flecainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This is a cornerstone of its antiarrhythmic action.

Caption: State-dependent binding of flecainide to the sodium channel.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for assessing the effect of flecainide on sodium channels using whole-cell patch-clamp.

Caption: Workflow for patch-clamp analysis of flecainide effects.

Conclusion

The binding of flecainide to voltage-gated sodium channels is a complex, state-dependent process that is fundamental to its clinical efficacy and toxicity. A thorough understanding of its binding affinity, the experimental methods used to quantify it, and the molecular mechanisms involved is crucial for the development of safer and more effective antiarrhythmic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The cardiac sodium channel: gating function and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein 14-3-3 Influences the Response of the Cardiac Sodium Channel Nav1.5 to Antiarrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Encainide for Arrhythmia: A Technical Guide

Disclaimer: Initial searches for "Modecainide" did not yield relevant results. The following guide focuses on "Encainide," a Class Ic antiarrhythmic agent, which is likely the intended subject of the query. Encainide's primary antiarrhythmic effects are mediated through its active metabolites, O-desmethyl encainide (B1671269) (ODE) and 3-methoxy-O-desmethyl encainide (3MODE).

This technical guide provides an in-depth overview of the early-stage research on encainide and its active metabolites for the treatment of cardiac arrhythmias. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of encainide and its metabolites.

Table 1: Antiarrhythmic Potency in Animal Models

| Compound | Animal Model | Arrhythmia Induction | Endpoint | Minimal Effective Dose / Converting Dose |

| Encainide | Mouse | Chloroform-induced fibrillation | Suppression | Less potent than ODE |

| Dog | Ouabain-induced tachyarrhythmia | Conversion to sinus rhythm | 0.67 mg/kg (IV)[1] | |

| Dog | Coronary artery ligation | Restoration of sinus rhythm | 2.38 +/- 0.50 mg/kg[2] | |

| O-desmethyl encainide (ODE) | Mouse | Chloroform-induced fibrillation | Suppression | Most potent among metabolites[1] |

| Dog | Ouabain-induced tachyarrhythmia | Conversion to sinus rhythm | 0.15 mg/kg (IV)[1] | |

| Dog | Coronary artery ligation | Restoration of sinus rhythm | 0.63 +/- 0.14 mg/kg[2] | |

| 3-methoxy-O-desmethyl encainide (3MODE) | Mouse | Chloroform-induced fibrillation | Suppression | Less potent than Encainide and ODE |

| Dog | Ouabain-induced tachyarrhythmia | Conversion to sinus rhythm | 0.39 mg/kg (IV)[1] | |

| Dog | Coronary artery ligation | Restoration of sinus rhythm | 1.39 +/- 0.30 mg/kg[2] |

Table 2: Plasma Concentrations Associated with Antiarrhythmic Effects

| Compound | Species | Condition | Effective Plasma Concentration |

| Encainide | Dog | Ouabain-induced tachyarrhythmia | 244 ng/mL[1] |

| O-desmethyl encainide (ODE) | Dog | Ouabain-induced tachyarrhythmia | 77 ng/mL[1] |

| 3-methoxy-O-desmethyl encainide (3MODE) | Dog | Ouabain-induced tachyarrhythmia | 164 ng/mL[1] |

Table 3: Electrophysiological Effects in Dogs

| Compound | Dose | Parameter | Effect |

| Encainide | 0.9 mg/kg and greater | QRS complex | Significantly prolonged[3] |

| H-V interval | Significantly prolonged[3] | ||

| 3-methoxy-O-desmethyl encainide (3MODE) | Mean concentration of 774 +/- 229 ng/mL | PR, AH, HV, QRS, and QT intervals | Prolonged[4] |

| Right ventricular and accessory pathway effective refractory periods | Prolonged[4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the early-stage research of encainide are outlined below.

Chloroform-Induced Fibrillation in Mice

This model is used to assess the antifibrillatory activity of a compound.

-

Animals: Mice.

-

Procedure:

-

The test compound (Encainide, ODE, or 3MODE) is administered to the mice, typically via intraperitoneal injection.

-

After a set period to allow for drug absorption and distribution, the mice are exposed to chloroform (B151607) vapor.

-

The chloroform exposure induces ventricular fibrillation.

-

The ability of the compound to prevent the onset of fibrillation is observed and compared to a control group. The potency is often determined by the dose required to protect 50% of the animals (ED50).[1]

-

Ouabain-Induced Tachyarrhythmia in Dogs

This model is used to evaluate the efficacy of a drug in converting a chemically-induced ventricular arrhythmia to a normal sinus rhythm.

-

Animals: Anesthetized dogs.

-

Procedure:

-

Dogs are anesthetized, and baseline electrocardiogram (ECG) and hemodynamic parameters are recorded.

-

Ouabain, a cardiac glycoside, is infused intravenously to induce a stable ventricular tachyarrhythmia.

-

Once the arrhythmia is established, the test compound is administered intravenously.

-

The dose required to convert the tachyarrhythmia back to a stable sinus rhythm is determined. Plasma samples are often collected to correlate the antiarrhythmic effect with drug concentration.[1][2]

-

Coronary Artery Ligation in Conscious Dogs

This model creates a myocardial infarction to study arrhythmias arising from ischemic heart tissue, which is clinically relevant.

-

Animals: Conscious dogs.

-

Procedure:

-

A two-stage ligation of the left coronary artery is performed to induce a myocardial infarction. This is typically done under anesthesia.

-

The dogs are allowed to recover, and ventricular ectopy (premature ventricular contractions) develops.

-

Approximately 18 to 24 hours after the ligation, the conscious dogs are administered the test compound either intravenously or orally.

-

The reduction in ventricular ectopy is monitored using ECG recordings to determine the minimal effective dose.[1][2][5]

-

Electrophysiology Studies in Dogs

These studies are conducted to understand the effects of a drug on the electrical conduction system of the heart.

-

Animals: Anesthetized dogs.

-

Procedure:

-

Dogs are anesthetized, and catheters with electrodes are inserted into the heart, typically via a femoral vein.

-

His bundle electrograms are recorded to measure conduction times through different parts of the heart (A-H and H-V intervals).

-

Surface ECG is also recorded to measure intervals such as PR, QRS, and QT.

-

The test compound is infused intravenously at varying doses.

-

Changes in the electrophysiological parameters are measured at different drug concentrations to determine the drug's effect on cardiac conduction.[3]

-

Mechanism of Action and Signaling Pathways

Encainide is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Na+) in cardiac myocytes.

Caption: Mechanism of action of Encainide and its active metabolites.

Encainide and its metabolites, ODE and 3MODE, bind to and block the fast sodium channels in the heart muscle cells. This action slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, which reduces the rate of depolarization. Consequently, the speed at which electrical impulses are conducted through the heart is decreased. This slowing of conduction can interrupt and prevent the formation of reentry circuits, which are a common cause of tachyarrhythmias.[6][7]

Metabolic Pathway of Encainide

A significant aspect of encainide's pharmacology is its metabolism into more potent antiarrhythmic compounds.

Caption: Metabolic pathway of Encainide.

Encainide is extensively metabolized in the liver. The primary active metabolites are O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3MODE), which are more potent than the parent drug in many respects.[1][6] Another metabolite, N-demethyl encainide (NDE), is also formed. The metabolic profile can vary between individuals, leading to differences in drug response.

References

- 1. Comparative antiarrhythmic actions of encainide and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of encainide and its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, on experimental cardiac arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canine electrophysiology of encainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous 3-methoxy-O-desmethyl-encainide in reentrant supraventricular tachycardia: a randomized double-blind placebo-controlled trial in patients undergoing EP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]

- 7. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

The Role of Class IC Antiarrhythmics in Cardiac Conduction Velocity: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified "modecainide." However, this appears to be a likely misspelling of established Class IC antiarrhythmic drugs such as "encainide" or "flecainide." This guide will focus on the well-documented effects of flecainide (B1672765) and encainide (B1671269) as representative agents of this class to address the core requirements of the topic.

Introduction

Class IC antiarrhythmic agents are potent sodium channel blockers used in the management of cardiac arrhythmias. Their primary mechanism of action involves a marked depression of the rapid inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action leads to a significant slowing of conduction velocity in cardiac tissue.[2][3] This technical guide provides an in-depth analysis of the role of these agents in modulating cardiac conduction velocity, with a focus on the underlying mechanisms, experimental data, and relevant methodologies.

Mechanism of Action

The principal effect of Class IC antiarrhythmics is the blockade of fast sodium channels in cardiac myocytes.[1] These drugs exhibit a high affinity for the open state of the Na+ channel and slow kinetics for unbinding from these channels during the diastolic phase of the cardiac cycle.[4][5] This "use-dependent" or "frequency-dependent" block means their effect is more pronounced at faster heart rates.[6][7]

The reduction in the peak INa leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential.[8][9] According to the cable theory of impulse propagation, the conduction velocity is proportional to the square root of Vmax. Therefore, a reduction in Vmax directly translates to a slowing of conduction through atrial and ventricular myocardium, as well as the His-Purkinje system.[8][10]

Electrophysiological Effects on Cardiac Conduction

Clinical and preclinical studies have consistently demonstrated the dose-dependent effects of flecainide and encainide on various electrocardiogram (ECG) and intracardiac intervals, which are direct reflections of their impact on conduction velocity.

Quantitative Data from Electrophysiological Studies

The following tables summarize the quantitative effects of flecainide and its analogs on key cardiac conduction parameters.

Table 1: Effect of Intravenous Flecainide on Intracardiac Conduction Intervals

| Parameter | Drug/Dosage | Change from Baseline | Significance |

| PA Interval | Flecainide (2 mg/kg IV) | Prolonged | Significant |

| AH Interval | Flecainide (2 mg/kg IV) | Prolonged | Significant |

| HV Interval | Flecainide (2 mg/kg IV) | Prolonged | Significant |

| QRS Duration | Flecainide (2 mg/kg IV) | Increased | Significant |

| HV Interval | Flecainide (1 mg/kg IV) | +15.7% | - |

| QRS Duration | Flecainide (1 mg/kg IV) | +8.1% | - |

| HV Interval | Flecainide (2 mg/kg IV) | +40.2% | - |

| QRS Duration | Flecainide (2 mg/kg IV) | +24.2% | - |

Data compiled from multiple sources.[11][12]

Table 2: Comparative Effects of Encainide and its Metabolites on ECG Intervals

| Metabolizer Phenotype | Drug/Metabolite Correlated with Effect | Effect on QRS Prolongation |

| Poor Metabolizers | Encainide | Positive correlation |

| Extensive Metabolizers | O-demethyl encainide (ODE) | Strong positive correlation |

Data from a study comparing different patient phenotypes.[13][14]

Experimental Protocols

The investigation of the effects of Class IC antiarrhythmics on cardiac conduction velocity involves a variety of in vitro and in vivo models.

In Vitro Electrophysiological Studies

Objective: To directly measure the effects of the drug on the action potential parameters of isolated cardiac tissues.

Methodology:

-

Tissue Preparation: Isolated cardiac preparations (e.g., canine Purkinje fibers, guinea pig papillary muscles) are dissected and mounted in a tissue bath.[9][15]

-

Superfusion: The tissue is superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

-

Microelectrode Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.[16]

-

Drug Application: The drug of interest is added to the superfusate at various concentrations.

-

Data Acquisition and Analysis: Action potential parameters, including Vmax, action potential duration (APD), and resting membrane potential, are recorded and analyzed before and after drug application.[9]

In Vivo Electrophysiological Studies in Animal Models

Objective: To assess the effects of the drug on cardiac conduction in a whole-animal model.

Methodology:

-

Animal Model: An appropriate animal model is chosen, such as a dog or rabbit.[17][18][19]

-

Anesthesia and Instrumentation: The animal is anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral veins or arteries under fluoroscopic guidance.

-

Programmed Electrical Stimulation: A programmed electrical stimulation protocol is used to measure baseline intracardiac conduction intervals (PA, AH, HV) and refractory periods.[18]

-

Drug Administration: The drug is administered intravenously at a controlled rate.

-

Post-Drug Measurements: Electrophysiological measurements are repeated at specific time points after drug administration to assess changes in conduction and refractoriness.[12]

Clinical Electrophysiology Studies

Objective: To evaluate the electrophysiological effects of the drug in humans.

Methodology:

-

Patient Selection: Patients undergoing clinical electrophysiology studies for the evaluation of arrhythmias are enrolled.

-

Catheter Placement: Standard multipolar electrode catheters are placed in the right atrium, His bundle region, and right ventricle.

-

Baseline Measurements: Baseline conduction intervals and refractory periods are measured.

-

Drug Infusion: The drug is administered intravenously, typically as a loading dose followed by a maintenance infusion.[11][12]

-

Repeat Measurements: Electrophysiological parameters are reassessed during and after drug infusion to determine the drug's effect on cardiac conduction.[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow from drug administration to the ultimate effect on cardiac conduction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Determinants of myocardial conduction velocity: implications for arrhythmogenesis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium channel-blocking properties of flecainide, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Physiology | Normal and Abnormal Electrical Conduction [cvphysiology.com]

- 11. [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological effects of a new antiarrhythmic agent, lorcainide, on the isolated cardiac muscle fiber as compared with disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Class I Antiarrhythmic Agents in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of Class I antiarrhythmic agents, with a focus on Indecainide (B1671866), Flecainide (B1672765), and Tocainide (B1681335), in in vivo animal models. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of these sodium channel blockers. The information compiled herein is based on a comprehensive review of available scientific literature. Please note that the initial topic "Modecainide" is likely a misspelling of "Indecainide," a well-documented Class I antiarrhythmic agent.

Introduction to Class I Antiarrhythmic Agents

Class I antiarrhythmic drugs are sodium channel blockers that decrease the maximum rate of depolarization of the action potential (Phase 0).[1][2] By blocking the fast sodium channels in cardiomyocytes, these agents slow conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3][4] This mechanism makes them effective in the treatment of various cardiac arrhythmias, including ventricular and supraventricular tachycardias.[5][6] The Vaughan Williams classification further subdivides Class I agents based on their effect on the action potential duration and the kinetics of sodium channel blockade.[5]

-

Class Ia: Prolong the action potential duration (e.g., Quinidine, Procainamide).

-

Class Ib: Shorten the action potential duration (e.g., Lidocaine (B1675312), Tocainide).[7]

-

Class Ic: Have minimal effect on the action potential duration but are potent inhibitors of conduction (e.g., Flecainide, Indecainide).[4]

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for Indecainide, Flecainide, and Tocainide from various in vivo animal studies. It is crucial to note that optimal dosages can vary significantly depending on the animal species, strain, age, and the specific arrhythmia model being used. Therefore, pilot dose-finding studies are strongly recommended.

Table 1: Indecainide Dosage and Pharmacokinetic Parameters in Animal Models

| Parameter | Value | Species | Route of Administration | Citation |

| LD50 | ~100 mg/kg | Mouse, Rat | Oral | [8] |

| Effective Dose (Ouabain-induced arrhythmia) | 0.4 - 0.7 mg/kg | "Intact Animals" | Intravenous | [3] |